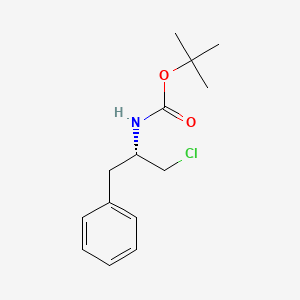
(S,E)-N-(5-Chloro-4-methoxy-2-nitrobenzylidene)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,E)-N-(5-Chloro-4-methoxy-2-nitrobenzylidene)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine is a synthetic organic compound that belongs to the class of indole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-N-(5-Chloro-4-methoxy-2-nitrobenzylidene)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps might include:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods.
Introduction of substituents: Chlorine, methoxy, and nitro groups can be introduced through electrophilic aromatic substitution reactions.
Condensation reaction: The final step involves the condensation of the benzylidene and indole derivatives under basic or acidic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
(S,E)-N-(5-Chloro-4-methoxy-2-nitrobenzylidene)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce double bonds.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (S,E)-N-(5-Chloro-4-methoxy-2-nitrobenzylidene)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Indole derivatives: Compounds like indole-3-carbinol and indomethacin share structural similarities.
Benzylidene derivatives: Compounds like benzylideneacetone and benzylidenemalononitrile are structurally related.
Uniqueness
(S,E)-N-(5-Chloro-4-methoxy-2-nitrobenzylidene)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine is unique due to its specific combination of functional groups and its potential biological activities. Its unique structure allows it to interact with molecular targets in ways that similar compounds might not.
特性
分子式 |
C19H16Cl2FN3O3 |
|---|---|
分子量 |
424.2 g/mol |
IUPAC名 |
N-[(2S)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-yl]-1-(5-chloro-4-methoxy-2-nitrophenyl)methanimine |
InChI |
InChI=1S/C19H16Cl2FN3O3/c1-10(3-11-8-24-17-6-14(20)16(22)5-13(11)17)23-9-12-4-15(21)19(28-2)7-18(12)25(26)27/h4-10,24H,3H2,1-2H3/t10-/m0/s1 |
InChIキー |
MNEZFIZYWHHQAU-JTQLQIEISA-N |
異性体SMILES |
C[C@@H](CC1=CNC2=CC(=C(C=C21)F)Cl)N=CC3=CC(=C(C=C3[N+](=O)[O-])OC)Cl |
正規SMILES |
CC(CC1=CNC2=CC(=C(C=C21)F)Cl)N=CC3=CC(=C(C=C3[N+](=O)[O-])OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-O-tert-butyl 8-O-methyl 1,3,4,5,7,8-hexahydropyrido[4,3-b]indole-2,8-dicarboxylate](/img/structure/B11826936.png)
![5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine;hydrochloride](/img/structure/B11826939.png)



![Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B11826965.png)
![(3S)-3-[(2S)-2-[(2S)-2-(1-azido-3,6,9,12,15-pentaoxaoctadecan-18-amido)propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11826973.png)







